molecular formula C22H20F2N4O3 B2379177 N-(2,4-difluorophenyl)-2-[7-methyl-4-oxo-3-(pyrrolidin-1-ylcarbonyl)-1,8-naphthyridin-1(4H)-yl]acetamide CAS No. 1251544-42-9

N-(2,4-difluorophenyl)-2-[7-methyl-4-oxo-3-(pyrrolidin-1-ylcarbonyl)-1,8-naphthyridin-1(4H)-yl]acetamide

Cat. No.: B2379177
CAS No.: 1251544-42-9
M. Wt: 426.424
InChI Key: UMIOWUWVPKNPPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-difluorophenyl)-2-[7-methyl-4-oxo-3-(pyrrolidin-1-ylcarbonyl)-1,8-naphthyridin-1(4H)-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a naphthyridine core, a pyrrolidine ring, and difluorophenyl and acetamide groups. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-[7-methyl-4-oxo-3-(pyrrolidin-1-ylcarbonyl)-1,8-naphthyridin-1(4H)-yl]acetamide typically involves multiple steps, starting with the preparation of the naphthyridine core. This can be achieved through a series of condensation reactions involving appropriate precursors. The pyrrolidine ring is then introduced via a cyclization reaction, followed by the attachment of the difluorophenyl and acetamide groups through substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-[7-methyl-4-oxo-3-(pyrrolidin-1-ylcarbonyl)-1,8-naphthyridin-1(4H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: The difluorophenyl and acetamide groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

N-(2,4-difluorophenyl)-2-[7-methyl-4-oxo-3-(pyrrolidin-1-ylcarbonyl)-1,8-naphthyridin-1(4H)-yl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-[7-methyl-4-oxo-3-(pyrrolidin-1-ylcarbonyl)-1,8-naphthyridin-1(4H)-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, depending on the pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthyridine derivatives and molecules with pyrrolidine rings or difluorophenyl groups. Examples include:

  • N-(2,4-difluorophenyl)-2-[7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl]acetamide
  • 2-[7-methyl-4-oxo-3-(pyrrolidin-1-ylcarbonyl)-1,8-naphthyridin-1(4H)-yl]acetamide

Uniqueness

The uniqueness of N-(2,4-difluorophenyl)-2-[7-methyl-4-oxo-3-(pyrrolidin-1-ylcarbonyl)-1,8-naphthyridin-1(4H)-yl]acetamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[7-methyl-4-oxo-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F2N4O3/c1-13-4-6-15-20(30)16(22(31)27-8-2-3-9-27)11-28(21(15)25-13)12-19(29)26-18-7-5-14(23)10-17(18)24/h4-7,10-11H,2-3,8-9,12H2,1H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIOWUWVPKNPPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=C(C=C(C=C3)F)F)C(=O)N4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.